molecular formula C26H24N4O3 B2845019 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251598-07-8

7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2845019
CAS No.: 1251598-07-8
M. Wt: 440.503
InChI Key: CSTDFRNOIFVLMR-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the methyl, oxo, and m-tolyl groups through various chemical reactions. Common reagents used in these steps include acyl chlorides, amines, and oxidizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives with similar structural features and biological activities. Examples include:

  • 7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
  • 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(o-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities

Properties

IUPAC Name

7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-16-6-4-8-19(12-16)28-23(31)15-30-14-22(24(32)21-11-10-18(3)27-25(21)30)26(33)29-20-9-5-7-17(2)13-20/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTDFRNOIFVLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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